Neratinib dimethylamine N-oxide
Description
Contextualization of Neratinib (B1684480) as a Tyrosine Kinase Inhibitor
Neratinib is an oral, irreversible, pan-HER tyrosine kinase inhibitor. nih.govtheoncologypharmacist.com It targets the human epidermal growth factor receptor (HER) family, including HER1 (EGFR), HER2, and HER4. theoncologypharmacist.comnerlynxhcp.com By binding to and inhibiting these receptors, neratinib disrupts downstream signaling pathways, such as the MAPK and PI3K/Akt pathways, which are critical for cell proliferation and survival in HER2-overexpressing cancers. drugbank.comnih.gov This mechanism of action makes neratinib a key therapeutic agent in the management of HER2-positive breast cancer. nih.govnih.gov
Overview of Metabolites and Impurities in Drug Development Research
In pharmaceutical research, the study of a drug's metabolites and impurities is of paramount importance. nih.govnumberanalytics.com Metabolites are the products of the body's biotransformation of a drug, and they can be pharmacologically active or inactive. allucent.com Understanding the metabolic profile of a drug is essential for several reasons:
Pharmacokinetics: The formation and elimination of metabolites influence the absorption, distribution, metabolism, and excretion (ADME) of the parent drug. numberanalytics.com
Regulatory Approval: Regulatory bodies like the FDA require thorough characterization of all major metabolites to ensure the safety and efficacy of a new drug. numberanalytics.com
Impurities, on the other hand, are unwanted chemicals that can be present in the final drug product. These can arise during the manufacturing process or from the degradation of the drug over time. The identification and control of impurities are critical to ensure the quality and safety of the pharmaceutical product. synzeal.com
Significance of Neratinib Dimethylamine (B145610) N-Oxide (M7) as a Research Compound
Neratinib dimethylamine N-oxide (M7) is one of the major metabolites of neratinib. drugbank.comnih.gov It is formed through the N-oxidation of the dimethylamine group of neratinib, a reaction primarily catalyzed by flavin-containing monooxygenase and to a lesser extent by cytochrome P450 enzymes, particularly CYP3A4. drugbank.comnih.gov
The significance of M7 in research stems from several factors:
Systemic Exposure: The systemic exposure to M7 is significant, reaching approximately 22% of the total drug-related exposure. drugbank.comnih.gov
Pharmacokinetic Profile: M7 has a distinct pharmacokinetic profile, with a Tmax (time to maximum concentration) of 2-8 hours and a mean plasma half-life of about 10.4 hours. drugbank.comfda.gov
Research Applications: As a commercially available research compound, this compound is used in various in vitro and in vivo studies to understand the complete pharmacological and toxicological profile of neratinib. medkoo.comcleanchemlab.comalentris.org This includes its potential contribution to both the therapeutic effects and any off-target activities.
Scope and Academic Focus of the Research Outline
This article focuses exclusively on the chemical and pharmaceutical research aspects of this compound. It will delve into the scientific data surrounding its formation, its properties, and its role in the broader context of neratinib research. The information presented is intended for an academic and professional audience engaged in chemical and pharmaceutical sciences.
Data on Neratinib and its Metabolite M7
| Parameter | Neratinib | This compound (M7) |
| Systemic Exposure | Parent Drug | 22% of total drug-related exposure drugbank.comnih.gov |
| Tmax | 2-8 hours drugbank.comnih.gov | 2-8 hours drugbank.comfda.gov |
| Mean Plasma Half-life | ~14.6 hours (multiple doses) drugbank.com | ~10.4 hours drugbank.com |
| Primary Metabolism | CYP3A4 drugbank.com | Formed from Neratinib |
Chemical Information for this compound (M7)
| Property | Value |
| CAS Number | 1376615-55-2 fda.govmedkoo.comcleanchemlab.com |
| Molecular Formula | C30H29ClN6O4 fda.govmedkoo.comalentris.org |
| Molecular Weight | 573.05 g/mol medkoo.com |
This structured approach ensures a focused and in-depth exploration of this compound as a key research compound, without straying into clinical recommendations or patient-facing information.
Structure
3D Structure
Properties
IUPAC Name |
(E)-4-[[4-[3-chloro-4-(pyridin-2-ylmethoxy)anilino]-3-cyano-7-ethoxyquinolin-6-yl]amino]-N,N-dimethyl-4-oxobut-2-en-1-amine oxide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H29ClN6O4/c1-4-40-28-16-25-23(15-26(28)36-29(38)9-7-13-37(2,3)39)30(20(17-32)18-34-25)35-21-10-11-27(24(31)14-21)41-19-22-8-5-6-12-33-22/h5-12,14-16,18H,4,13,19H2,1-3H3,(H,34,35)(H,36,38)/b9-7+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DREVEVQWSRJACN-VQHVLOKHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C2C(=C1)N=CC(=C2NC3=CC(=C(C=C3)OCC4=CC=CC=N4)Cl)C#N)NC(=O)C=CC[N+](C)(C)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C2C(=C1)N=CC(=C2NC3=CC(=C(C=C3)OCC4=CC=CC=N4)Cl)C#N)NC(=O)/C=C/C[N+](C)(C)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H29ClN6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
573.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1376615-55-2 | |
| Record name | Neratinib dimethylamine N-oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1376615552 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NERATINIB DIMETHYLAMINE N-OXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QUH15J9Q1Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preclinical Biotransformation and Metabolic Pathways of Neratinib Leading to N Oxide Formation
Enzymatic Formation of Neratinib (B1684480) Dimethylamine (B145610) N-Oxide
The biotransformation of neratinib into its dimethylamine N-oxide metabolite is primarily facilitated by two key enzyme systems: Cytochrome P450 (CYP) and Flavin-Containing Monooxygenases (FMO).
Metabolic Pathways in Preclinical Animal Models (e.g., Rat, Dog)
Preclinical studies in animal models such as rats and dogs have been instrumental in elucidating the metabolic fate of neratinib. Research has shown that neratinib undergoes extensive metabolism in these species. nih.govsemanticscholar.org While specific quantitative data on the formation of Neratinib dimethylamine N-oxide in these models is not extensively detailed in the provided search results, the general metabolic pathways observed in rats and dogs are informative. For instance, studies on the pharmacokinetics of neratinib in rats have been conducted to understand its absorption, distribution, metabolism, and excretion. researchgate.net The development of metabolic syndrome models in rats, although not directly related to neratinib, provides a framework for how metabolic studies are conducted in these animals. nih.gov
Comparative Metabolism of Neratinib and its Derivatives in Biological Systems
The generation of N-oxide metabolites is a common pathway for drugs containing tertiary amine functionalities. Understanding the general principles of N-oxide formation and the factors influencing it provides a broader context for the metabolism of neratinib.
General Considerations for N-Oxide Metabolite Generation
The formation of N-oxides is a significant metabolic route for many drugs and xenobiotics. medipol.edu.tr These metabolites can sometimes be biologically active or, conversely, represent a detoxification pathway. nih.gov N-oxides are often more polar than the parent compound, which can facilitate their excretion. acs.org However, they can also be unstable and may revert back to the parent amine in vivo. hyphadiscovery.com The chemical properties of the parent molecule, such as the basicity of the nitrogen atom, can influence the extent of N-oxidation. nih.gov
In Vitro Metabolic Stability and Biotransformation Studies
In vitro studies are crucial for understanding the metabolic stability and biotransformation pathways of drug candidates. For neratinib, these studies have been instrumental in identifying the enzymes responsible for its metabolism and the resultant metabolites, including the formation of this compound.
Research conducted on the metabolic profiles of neratinib has provided significant insights into its biotransformation. A notable study investigating the in vitro and in vivo metabolism of neratinib in rats successfully identified a total of 12 metabolites. nih.govresearchgate.net The metabolic pathways proposed for neratinib include O-dealkylation, oxygenation, N-demethylation, N-oxygenation, glutathione (GSH) conjugation, and N-acetylcysteine conjugation. nih.govresearchgate.net
Among the identified metabolites, the N-oxide form is a product of the N-oxygenation pathway. nih.govresearchgate.net Specifically, the metabolite designated as M12 was identified as the N-oxygenation product of neratinib. nih.govresearchgate.net Further investigation revealed that the cytochrome P450 enzyme, CYP3A4, is the primary enzyme responsible for the N-oxidation of neratinib. researchgate.net
The comprehensive metabolic profiling of neratinib revealed that while GSH conjugation represents the predominant metabolic pathway, N-oxygenation is a notable route of biotransformation. nih.govresearchgate.net The α,β-unsaturated ketone moiety within the neratinib structure was identified as a major site for metabolism. nih.govresearchgate.net
The following table summarizes the key metabolites of neratinib identified in a preclinical study, highlighting the pathway leading to the formation of the N-oxide metabolite.
Table 1: Identified Metabolites of Neratinib and their Metabolic Pathways
| Metabolite ID | Proposed Metabolic Pathway |
|---|---|
| M1, M2, M4, M5, M6, M7 | GSH Conjugation |
| M3 | O-dealkylation |
| M8 | Oxygenation |
| M9, M11 | N-acetylcysteine conjugation |
| M10 | N-demethylation |
| M12 | N-oxygenation |
The identification and characterization of these metabolites, including this compound, are critical for a complete understanding of the drug's disposition and potential for drug-drug interactions.
Synthesis Methodologies and Derivatization for Research Applications
Synthetic Routes for Neratinib (B1684480) Dimethylamine (B145610) N-Oxide
The synthesis of Neratinib dimethylamine N-oxide can be approached directly from the parent compound, Neratinib, or via multi-step pathways that build the molecule from precursor fragments.
Neratinib impurity D, which is structurally identical to Neratinib, is synthesized through a multi-step process that provides a foundation for understanding the formation of related compounds. A patented method outlines a four-step reaction sequence starting from N,N-dimethylamino trans-crotonic acid. google.com This process is designed to be efficient and suitable for larger-scale production. google.com
The key steps in the synthesis are as follows:
Activation of the Carboxylic Acid: N,N-dimethylamino trans-crotonic acid is reacted with oxalyl chloride in an anhydrous solvent like tetrahydrofuran (B95107) (THF) at a low temperature (-5 to 5°C) to form the corresponding acyl chloride (Compound 4). google.com
Amide Formation: The resulting activated compound is then reacted with 6-amino-4-((3-chloro-4-(pyridin-2-ylmethoxy)phenyl)amino)-7-ethoxyquinoline-3-carbonitrile (Compound 2) to form an intermediate amide (Compound 5). google.com
Introduction of Dimethylamine: This step is not explicitly required for Impurity D as the dimethylamino group is already present in the starting material. However, in related syntheses, this is where a dimethylamine source would be introduced.
Final Coupling: The final step involves the coupling of the side chain with the quinoline (B57606) core. A significant innovation in this process is the use of zinc nitrate (B79036) as a specific catalyst in acetonitrile (B52724) solvent at a reaction temperature of 60-85°C. google.com
This specific protocol is noted for its high yield (over 48%) and high purity (over 99.0%) without the need for column chromatography. google.com It effectively minimizes the hydrolysis of the cyano group on the quinoline ring and the side-chain amide, which are common problems in related syntheses. google.com
Table 1: Synthesis Steps for Neratinib Impurity D
| Step | Reactants | Reagents/Catalysts | Key Conditions | Product |
|---|---|---|---|---|
| 1 | N,N-dimethylamino trans-crotonic acid | Oxalyl chloride, Anhydrous THF | -5 to 5°C, then room temp for 2-5 hours | Compound 4 (Acyl chloride intermediate) |
| 2 | Compound 4, Compound 2 | - | - | Compound 5 (Amide intermediate) |
| 3 | Compound 5, Dimethylamine | - | - | Compound 6 |
| 4 | Compound 6, Compound 1 | Zinc nitrate (catalyst), Acetonitrile (solvent) | Reflux at 60-85°C for 4-6 hours | Neratinib Impurity D |
This table is a representation of the synthesis described in patent CN111943933B. google.com
The direct oxidation of the tertiary amine in Neratinib is the most straightforward route to this compound. chemicalbook.com Beyond this, general chemical literature provides several established methods for the N-oxidation of tertiary amines and heteroaromatic compounds, which could be applied to Neratinib. nih.govorganic-chemistry.org
Hydrogen Peroxide (H₂O₂): This is a common and environmentally friendly oxidizing agent. The reaction can be slow but can be accelerated using catalysts or by creating more reactive species. For instance, a mixture of H₂O₂ and acetonitrile can be used, or a CO₂-mediated oxidation can form peroxymonocarbonate, a more potent oxidant. nih.gov
Peroxyacids: Reagents like meta-Chloroperoxybenzoic acid (mCPBA) are highly effective for oxidizing tertiary amines. However, they are less selective than H₂O₂ and can react with other functional groups, such as double bonds, which are present in the Neratinib structure. nih.gov
Sodium Percarbonate: In the presence of rhenium-based catalysts, sodium percarbonate serves as an excellent oxygen source for converting tertiary nitrogen compounds to their N-oxides under mild conditions. organic-chemistry.org
Urea-Hydrogen Peroxide (UHP): This stable, solid adduct of urea (B33335) and hydrogen peroxide is an effective oxidizing agent for nitrogen heterocycles and other functional groups in a solid-state reaction. organic-chemistry.org
The choice of method would depend on the desired selectivity, reaction scale, and tolerance of other functional groups within the Neratinib molecule.
Characterization of Synthesized this compound for Research Standards
For use as a research or reference standard, this compound must be rigorously characterized to confirm its identity and purity. cleanchemlab.comclearsynth.com Suppliers of this compound provide a comprehensive Certificate of Analysis (CoA) that includes data from several analytical techniques. daicelpharmastandards.com
Standard characterization data includes:
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound, often achieving >98%. medkoo.com
Mass Spectrometry (MS): Confirms the molecular weight of the compound. For this compound, the expected molecular weight is approximately 573.05 g/mol . medkoo.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR provide detailed information about the molecular structure, confirming the presence and connectivity of all atoms. daicelpharmastandards.com
Infrared (IR) Spectroscopy: Used to identify the presence of specific functional groups within the molecule. daicelpharmastandards.com
Table 2: Physicochemical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 1376615-55-2 | cleanchemlab.commedkoo.comalentris.org |
| Chemical Formula | C₃₀H₂₉ClN₆O₄ | medkoo.comfda.govnih.gov |
| Molecular Weight | ~573.05 g/mol | medkoo.comfda.govnih.gov |
| IUPAC Name | (E)-4-((4-((3-chloro-4-(pyridin-2-ylmethoxy)phenyl)amino)-3-cyano-7-ethoxyquinolin-6-yl)amino)-N,N-dimethyl-4-oxobut-2-en-1-amine oxide | medkoo.com |
| Synonyms | Neratinib metabolite M7, HKI-272 dimethylamine N-oxide | medkoo.comfda.gov |
| Appearance | Solid powder | medkoo.com |
This compound is suitable for applications such as analytical method development and validation (AMV) and as a quality control (QC) standard for the production of Neratinib. cleanchemlab.comclearsynth.comsynzeal.com
Derivatization Strategies for Structural Probing and Analog Generation
Derivatization, the process of chemically modifying a compound to produce a new one with different properties, is a cornerstone of medicinal chemistry for probing structure-activity relationships (SAR). While specific derivatization studies on this compound are not widely published, strategies can be inferred from the synthesis of other Neratinib analogs and general chemical principles. daicelpharmastandards.comnih.gov
Analog Generation: The synthesis of various Neratinib impurities and metabolites, such as Neratinib pyridine (B92270) N-oxide and Neratinib quinoline N-oxide, demonstrates that multiple sites on the Neratinib scaffold can be modified. daicelpharmastandards.com Generating a series of analogs by altering the dimethylamine N-oxide moiety—for instance, by replacing the methyl groups with larger alkyl groups or incorporating the nitrogen into a cyclic system—could be used to probe the steric and electronic requirements of the binding pocket it may interact with.
Reductive Derivatization: A reverse derivatization strategy involves the selective reduction of the N-oxide back to the tertiary amine. Reagents like titanium(III) chloride (TiCl₃) are known to selectively reduce N-O bonds without affecting other potentially labile groups. researchgate.net This can be used as a chemical tool in analytical settings to confirm the identity of an N-oxide metabolite by observing its conversion back to the parent amine. researchgate.net
These strategies are essential for building a comprehensive understanding of how modifications to the Neratinib structure, including oxidation to the dimethylamine N-oxide, impact its chemical properties and potential interactions.
Preclinical Pharmacodynamic Activity and Molecular Interactions
Comparative Kinase Inhibition Profile of Neratinib (B1684480) Dimethylamine (B145610) N-Oxide (M7)
Neratinib dimethylamine N-oxide (M7) has been identified as an active human metabolite of neratinib. In vitro studies have confirmed that M7, along with other metabolites, inhibits the kinase activity of Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER2), and Human Epidermal Growth Factor Receptor 4 (HER4).
For the parent compound, neratinib, specific half-maximal inhibitory concentrations (IC50) have been established in cell-free assays, demonstrating its potent activity.
| Kinase Target | IC50 (nM) | Reference |
|---|---|---|
| HER2 | 59 | selleckchem.com |
| EGFR | 92 | selleckchem.com |
While M7 is known to be an active inhibitor of these same kinases, specific IC50 values for the isolated M7 metabolite are not widely reported in the public scientific literature.
| Compound | Kinase Targets | Relationship |
|---|---|---|
| Neratinib (Parent Compound) | EGFR, HER2, HER4 | - |
| This compound (M7) | EGFR, HER2, HER4 | Active Metabolite |
Molecular Mechanisms of Action in Cellular Models
The molecular mechanism of neratinib and its active metabolites is centered on the disruption of critical cell signaling pathways driven by the HER family of receptors.
The parent compound, neratinib, potently inhibits the autophosphorylation of HER2 and EGFR. nih.gov In cellular assays, neratinib was shown to reduce HER2 receptor autophosphorylation in BT474 breast cancer cells with an IC50 of 5 nM and to block EGF-dependent phosphorylation of EGFR in A431 cells with an IC50 of 3 nM. selleckchem.com This action is fundamental to its antitumor effect, as receptor phosphorylation is the initial step in activating downstream signaling. As an active metabolite that inhibits HER2 and EGFR, this compound (M7) is understood to contribute to this inhibition of receptor autophosphorylation.
Inhibition of HER receptor phosphorylation by neratinib directly leads to the suppression of key downstream signaling cascades, including the mitogen-activated protein kinase (MAPK) and phosphatidylinositol 3-kinase (PI3K)/Akt pathways. nih.gov Blocking these pathways disrupts essential cellular processes such as proliferation and survival. The blockade of HER-2 by neratinib results in the inhibition of the downstream MAPK and Akt pathways with an IC50 of approximately 2 nM. selleckchem.com Given that this compound (M7) is an active inhibitor of the upstream HER family kinases, it consequently contributes to the disruption of these same downstream signaling networks.
In Vitro Cell Proliferation Inhibition Studies
The parent compound neratinib has demonstrated potent inhibition of cell proliferation in vitro, particularly in cancer cell lines that overexpress HER2. In studies using a panel of HER2-overexpressing breast cancer cell lines, such as SK-Br-3 and BT474, neratinib showed IC50 values for proliferation inhibition in the low nanomolar range (2-3 nM). selleckchem.com It also inhibits the growth of EGFR-dependent cell lines like A431, with a reported IC50 of 81 nM. selleckchem.com This antiproliferative effect is a direct consequence of the inhibition of HER kinase activity and the subsequent arrest of the cell cycle. While M7 is known to be a pharmacologically active metabolite, specific studies detailing its independent IC50 values in cell proliferation inhibition assays are not widely available in the reviewed literature.
Preclinical In Vivo Xenograft Studies (Animal Models)
Extensive literature searches for preclinical in vivo xenograft studies focusing specifically on this compound have not yielded any publicly available research data. This compound is identified as Neratinib metabolite M7. medkoo.comalentris.orgfda.gov While it is available commercially for research purposes, its direct antitumor efficacy in animal models has not been detailed in published literature. medkoo.comcymitquimica.comclearsynth.comcleanchemlab.com
Studies on the parent compound, Neratinib, have demonstrated its efficacy in decreasing tumor growth in various xenograft models. nih.govnih.gov For instance, Neratinib has been shown to be effective in HER2-overexpressing BT474 and SKOV3 cell line xenografts, as well as EGFR-amplified A431 cell line models in athymic mice. nih.gov However, this activity is attributed to the parent drug, Neratinib, and not specifically to its N-oxide metabolite.
The role of tertiary amine N-oxides as potential prodrugs has been explored for other antineoplastic agents. nih.gov In some cases, N-oxidation can create a less toxic prodrug that is activated under hypoxic conditions found in tumors. nih.gov This mechanism, however, has not been documented or investigated for this compound in the context of in vivo cancer models.
Given the absence of specific data, no research findings or data tables on the preclinical in vivo xenograft activity of this compound can be presented. Research on this specific metabolite may be part of proprietary drug development data and is not currently in the public domain.
Analytical Method Development and Impurity Profiling in Pharmaceutical Research
Importance of Neratinib (B1684480) Dimethylamine (B145610) N-Oxide as an Analytical Reference Standard
Neratinib dimethylamine N-oxide, also known as Neratinib M7, serves a critical function in pharmaceutical analysis as a well-documented impurity reference standard. veeprho.com Its primary importance lies in ensuring the quality, consistency, and regulatory compliance of Neratinib formulations. cleanchemlab.comcleanchemlab.com Reference standards like this compound are essential for a variety of applications, including analytical method development and validation (AMV), and for quality control (QC) during the manufacturing of Neratinib. veeprho.com
The availability of a highly characterized reference standard is a prerequisite for developing accurate and reliable analytical methods to detect and quantify impurities in drug substances and products. cleanchemlab.com This compound is provided with comprehensive characterization data that aligns with stringent regulatory guidelines set by bodies such as the USP, EMA, JP, and BP. veeprho.com Such documentation is crucial for pharmaceutical companies when preparing Abbreviated New Drug Applications (ANDA) or New Drug Applications (NDA), as it demonstrates robust control over the impurity profile of the drug product. veeprho.com The use of this compound as a standard ensures that analytical laboratories can consistently and accurately identify and quantify this specific impurity, thereby guaranteeing the purity and safety of the final pharmaceutical product. cleanchemlab.comchemrxiv.org
Development of Analytical Methods for Detection and Quantification
The accurate detection and quantification of Neratinib and its related compounds, including N-oxide impurities, are paramount. To this end, various sophisticated analytical techniques have been developed and validated.
Spectrofluorimetry offers a rapid, simple, and eco-friendly approach for the determination of certain tyrosine kinase inhibitors like Neratinib. nih.gov A stability-indicating spectrofluorimetric method has been developed based on measuring the native fluorescence of the drug. nih.gov This technique provides a sensitive means of quantification without the need for complex derivatization steps. While developed for the parent drug, the principles of this method can be adapted for the detection of fluorescent impurities or degradation products.
Table 1: Parameters for Spectrofluorimetric Analysis of Neratinib
| Parameter | Value |
|---|---|
| Excitation Wavelength (λex) | 348 nm |
| Emission Wavelength (λem) | 452 nm |
| Linearity Range | 50–1000 ng/mL |
| Solvent | Methanol |
Source: Based on data for Neratinib analysis. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful and frequently used technique for the quantification of Neratinib and its metabolites in biological matrices due to its high sensitivity and specificity. mdpi.com Several LC-MS/MS assays have been developed and validated for this purpose. nih.govnih.gov These methods typically involve protein precipitation for sample extraction, followed by chromatographic separation and detection by tandem mass spectrometry. nih.gov
Chromatographic separation is commonly achieved on a reverse-phase C18 column, using a gradient mobile phase consisting of solvents like acetonitrile (B52724) and ammonium acetate. mdpi.comresearchgate.net Detection is performed using a mass spectrometer with electrospray ionization (ESI) in the positive mode, monitoring specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode to ensure high selectivity. nih.govresearchgate.net These validated assays demonstrate excellent accuracy and precision over a defined concentration range. nih.gov
Table 2: Example of LC-MS/MS Method Parameters for Neratinib Analysis
| Parameter | Description |
|---|---|
| Chromatography | UPLC |
| Column | Acquity UPLC BEH Shield RP18 nih.gov or C18 column (100 mm × 2.1 mm, 1.7 µm) researchgate.net |
| Mobile Phase | Gradient of methanol-water with 10% ammonium acetate nih.gov or isocratic flow of acetonitrile (0.1% formic acid) and 0.002 M ammonium acetate researchgate.net |
| Ionization Mode | Electrospray Positive Mode nih.gov |
| Detection | Tandem Mass Spectrometry (MS/MS) nih.gov |
| Linearity Range | 2–1,000 ng/mL nih.gov or 10–1280 ng·mL−1 researchgate.net |
| Precursor → Product Ion (m/z) | 557.1 → 112.1 nih.gov or 557.138→111.927 researchgate.net |
Impurity Profiling and Control Strategies in Drug Substance and Product
Impurity profiling is a critical aspect of pharmaceutical development, aimed at identifying, quantifying, and controlling impurities to ensure the safety and efficacy of the final drug product.
During the synthesis and storage of Neratinib, several process-related impurities and degradation products can be formed, including various N-oxides. chemrxiv.org Besides this compound (M7), other notable N-oxide impurities have been identified, such as Neratinib pyridine (B92270) N-oxide (M3) and Neratinib Bis-N-Oxide (M11). pharmaffiliates.comcleanchemlab.comnih.gov
The formation of N-oxide impurities can occur under oxidative stress conditions. semanticscholar.orgresearchgate.net Forced degradation studies, where the drug substance is subjected to conditions like oxidation (e.g., with hydrogen peroxide), are performed to deliberately generate degradation products. semanticscholar.org These studies help in identifying potential impurities that might form during the shelf life of the product. The resulting degradation products, including N-oxides, are then isolated and their structures are elucidated using advanced analytical techniques like mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy. semanticscholar.orgnih.gov The N-oxide functional group can be identified by characteristic spectral data, such as a downfield shift of neighboring protons in ¹H-NMR spectra and a prominent vibration band around 930 cm⁻¹ in IR spectroscopy. nih.gov
Table 3: Identified N-Oxide Impurities of Neratinib
| Impurity Name | Molecular Formula | Molecular Weight | CAS Number |
|---|---|---|---|
| This compound (M7) | C₃₀H₂₉ClN₆O₄ | 573.05 | 1376615-55-2 |
| Neratinib pyridine N-oxide (M3) | C₃₀H₂₉ClN₆O₄ | 573.05 | 1376619-94-1 |
| Neratinib Bis-N-Oxide (M11) | C₃₀H₂₉ClN₆O₅ | 589.05 | N/A |
Sources: pharmaffiliates.comcleanchemlab.comnih.govartis-standards.comaxios-research.comclearsynth.compharmaffiliates.com
Continuous monitoring of impurities is essential throughout the drug development and manufacturing process. cleanchemlab.comnih.gov Potential process-related impurities, including N-oxides, are monitored using high-performance liquid chromatography (HPLC) and mass spectrometry (MS) to ensure the purity and quality of the final drug substance. chemrxiv.org
Control strategies are implemented at various stages, from the procurement of raw materials to the final formulation of the drug product. google.com The synthesis process is carefully designed to minimize the formation of impurities. google.com Analytical methods, validated using reference standards like this compound, are employed for in-process controls and final product release testing. veeprho.comcleanchemlab.com This rigorous monitoring ensures that the levels of N-oxide and other impurities are kept below the qualification thresholds defined by regulatory bodies, safeguarding the quality of the commercial product.
Method Validation for Research and Quality Control Applications
The validation of an analytical method ensures that it is suitable for its intended purpose. For the control of impurities like this compound, a stability-indicating method is required. Such a method can accurately measure the drug substance in the presence of its impurities, degradants, and excipients. The validation process is conducted according to International Council for Harmonisation (ICH) guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and sensitivity. humanjournals.com
For Neratinib and its related substances, a gradient reverse-phase high-performance liquid chromatography (RP-HPLC) method is often employed. humanjournals.com Forced degradation studies, which involve subjecting the drug substance to stress conditions like acid, base, oxidation, heat, and light, are a crucial part of method development. humanjournals.comdphen1.com These studies help to generate potential degradation products, including N-oxides, and demonstrate the method's ability to separate them from the parent compound, a capability known as specificity. humanjournals.comsemanticscholar.orgijpsdronline.com For instance, oxidative stress conditions using hydrogen peroxide are particularly relevant for the formation of N-oxide impurities. ijpsdronline.com
A typical RP-HPLC method for impurity profiling of Neratinib uses a C18 column with a gradient elution system composed of an acidic phosphate (B84403) buffer and acetonitrile, with UV detection. humanjournals.com
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. The specificity of the method for Neratinib is demonstrated by showing clear separation between the main Neratinib peak and the peaks of known impurities and degradation products generated under stress conditions. The resolution between Neratinib and its closest eluting impurity should be greater than 1.5 to ensure distinct quantification. humanjournals.com
Linearity
Linearity is the method's ability to elicit test results that are directly proportional to the concentration of the analyte. For impurity quantification, this is established by analyzing a series of dilutions of the impurity standard. The relationship between concentration and peak area is evaluated using linear regression analysis.
Table 1: Linearity Data for Neratinib Related Impurities
| Parameter | Impurity A | Impurity C | Impurity E | This compound (Hypothetical) |
|---|---|---|---|---|
| Concentration Range | LOQ - 150% | LOQ - 150% | LOQ - 150% | LOQ - 150% |
| Correlation Coefficient (r²) | > 0.998 | > 0.998 | > 0.998 | > 0.998 |
| Y-Intercept Bias (%) | < 2.0 | < 2.0 | < 2.0 | < 2.0 |
Accuracy
Accuracy is determined by measuring the recovery of a known amount of impurity standard spiked into a sample matrix. The results are expressed as the percentage of the analyte recovered by the assay. According to ICH guidelines, recovery should be within an acceptable range, typically 90-110%, for impurities.
Table 2: Accuracy (Recovery) Data
| Spiked Level | Analyte | Concentration (µg/mL) | Amount Recovered (µg/mL) | Recovery (%) |
|---|---|---|---|---|
| 50% | Impurity A | 0.225 | 0.221 | 98.2 |
| 100% | Impurity A | 0.450 | 0.447 | 99.3 |
| 150% | Impurity A | 0.675 | 0.679 | 100.6 |
| 50% | Impurity C | 0.225 | 0.228 | 101.3 |
| 100% | Impurity C | 0.450 | 0.455 | 101.1 |
Precision
Precision is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability). It is expressed as the relative standard deviation (RSD) of a series of measurements. For impurities, the RSD should typically be less than 10%.
Table 3: Precision Data for Impurity Analysis
| Analyte | Repeatability (% RSD, n=6) | Intermediate Precision (% RSD, n=6) |
|---|---|---|
| Impurity A | < 5.0 | < 5.0 |
| Impurity C | < 5.0 | < 5.0 |
| Impurity E | < 5.0 | < 5.0 |
Sensitivity (Limit of Detection and Quantification)
The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantification (LOQ) is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. For Neratinib impurities, highly sensitive methods have been developed with LOQ values at or below the ICH reporting threshold of 0.05%. humanjournals.com Studies have reported LOD values for Neratinib impurities in the range of 0.007% to 0.010% relative to a standard drug substance concentration. humanjournals.com
Table 4: Sensitivity of the Analytical Method
| Parameter | Value (% relative to 0.3 mg/mL Neratinib) |
|---|---|
| Limit of Detection (LOD) | 0.007 - 0.010 |
| Limit of Quantification (LOQ) | 0.020 - 0.030 |
The validation of such a comprehensive analytical method ensures its suitability for routine quality control of Neratinib drug substance and product, enabling the reliable detection and quantification of impurities like this compound. This guarantees that the product meets the stringent purity requirements for patient safety.
Table of Compounds Mentioned
| Compound Name |
|---|
| Neratinib |
| This compound |
| Neratinib maleate (B1232345) |
| Acetonitrile |
Structure Activity Relationship Sar Studies of Neratinib N Oxide Derivatives
Impact of N-Oxidation on Biological Activity
Neratinib (B1684480) undergoes metabolism in the body, primarily through the action of cytochrome P450 enzymes, particularly CYP3A4, and to a lesser extent, flavin-containing monooxygenases (FMOs). nih.gov This metabolic process leads to the formation of several metabolites, including N-oxide derivatives. One such metabolite is Neratinib dimethylamine (B145610) N-oxide, also identified as M7. drugbank.com
The formation of an N-oxide can significantly alter the physicochemical properties of a drug molecule. N-oxidation increases polarity, which can impact a compound's solubility, membrane permeability, and potential for further metabolism. From a pharmacological standpoint, this modification can lead to a range of outcomes, from detoxification and enhanced elimination to the formation of a metabolite with retained, enhanced, or diminished biological activity.
Role of the Dimethylamine Moiety in SAR
The dimethylamino group in the but-2-enamide (B7942871) side chain of neratinib plays a pivotal role in its mechanism of action. This part of the molecule acts as a Michael acceptor, which is crucial for the irreversible binding of neratinib to the cysteine residue (Cys-805) in the ATP-binding pocket of HER2. nih.gov This covalent bond formation is a hallmark of neratinib's potent and sustained inhibitory activity.
The conversion of the dimethylamine to a dimethylamine N-oxide introduces a highly polar and sterically larger group. While this modification does not appear to completely abrogate its activity, it would be expected to influence the molecule's interaction with the kinase active site. The increased polarity could affect the molecule's ability to traverse the cell membrane and reach its intracellular target. Furthermore, the change in the electronic and steric properties of the but-2-enamide side chain could modulate the reactivity of the Michael acceptor, potentially altering the rate and efficiency of the covalent bond formation with the target cysteine residue. Detailed studies specifically dissecting the SAR of the dimethylamine moiety and its N-oxide in relation to HER2 inhibition are not extensively reported in publicly accessible literature.
Comparison with Other Neratinib Metabolites (e.g., Pyridine (B92270) N-Oxide)
Neratinib is metabolized into several other compounds, including Neratinib pyridine N-oxide, also known as M3. nih.gov This metabolite results from the N-oxidation of the pyridine ring nitrogen. The systemic exposure of M3 is approximately 15% of that of the parent drug. drugbank.comnih.gov
A direct, quantitative comparison of the biological activities of Neratinib dimethylamine N-oxide (M7) and Neratinib pyridine N-oxide (M3) is challenging due to the lack of publicly available IC₅₀ values for M7. However, the location of the N-oxidation on the molecule is a key differentiator that would likely result in distinct pharmacological profiles.
The following table summarizes the key known metabolites of neratinib that involve N-oxidation:
| Metabolite ID | Name | Systemic Exposure (vs. Neratinib) |
| M7 | This compound | 22% |
| M3 | Neratinib pyridine N-oxide | 15% |
| M11 | Neratinib Bis-N-Oxide | 4% |
Data sourced from DrugBank and PubChem. drugbank.comnih.gov
Design and Synthesis of N-Oxide Analogs for SAR Exploration
The systematic exploration of SAR often involves the rational design and synthesis of a series of analogs to probe the effects of specific structural modifications. For this compound, a focused SAR exploration would entail the synthesis of various analogs to understand the impact of the N-oxide functionality.
The synthesis of N-oxides is typically achieved through the oxidation of the corresponding tertiary amine. nih.gov Common oxidizing agents for this transformation include hydrogen peroxide and meta-chloroperoxybenzoic acid (mCPBA). nih.gov The synthesis of this compound itself can be accomplished by the controlled oxidation of neratinib.
A comprehensive SAR study would involve the design and synthesis of a library of analogs, including:
Analogs with modified N-oxide substituents: Replacing the methyl groups on the nitrogen with other alkyl groups (e.g., ethyl, propyl) prior to N-oxidation would allow for an investigation of the steric and electronic requirements at this position.
Analogs with alternative N-oxide placements: Synthesizing isomers with the N-oxide on different nitrogen atoms within the neratinib scaffold would help to elucidate the importance of the location of this polar group for biological activity.
Bioisosteric replacements for the N-oxide group: Introducing other polar, hydrogen-bond accepting groups in place of the N-oxide could help to determine if the observed activity is due to the specific properties of the N-oxide or a more general requirement for polarity in this region of the molecule.
While the synthesis of N-oxide containing heterocyclic compounds for various therapeutic applications has been described in the literature, specific studies detailing the design and synthesis of a series of Neratinib N-oxide analogs for the express purpose of SAR exploration are not widely available in the public domain. researchgate.net Such studies are often conducted as part of proprietary drug discovery and development programs within pharmaceutical companies.
Degradation Pathways and Stability Investigations in Research Environments
Oxidative Degradation Mechanisms Leading to N-Oxide Formation
The formation of N-oxides is a common oxidative degradation pathway for drug molecules containing tertiary amine or pyridine (B92270) moieties. In the case of Neratinib (B1684480), which possesses both a dimethylamino group and a pyridine ring, multiple N-oxide metabolites and degradation products can be formed. The primary mechanism involves the oxidation of the nitrogen atom.
In a biological context, this oxidation is often mediated by enzymes such as flavin-containing monooxygenases (FMOs) and cytochrome P450 (CYP) enzymes. daicelpharmastandards.com Specifically, the dimethylamino group of Neratinib can be oxidized to form Neratinib dimethylamine (B145610) N-oxide (M7). Similarly, the nitrogen on the pyridine ring can be oxidized to yield Neratinib pyridine N-oxide (M3). researchgate.netcleanchemlab.com It is also possible for both sites to be oxidized, resulting in Neratinib Bis-N-Oxide (M11). cleanchemlab.com
From a chemical degradation perspective, oxidative stress is a key factor in the formation of these N-oxides. Forced degradation studies, where the drug substance is exposed to strong oxidizing agents like hydrogen peroxide, are performed to intentionally produce and identify such degradation products. researchgate.nethumanjournals.com While detailed mechanistic studies on the non-enzymatic oxidative degradation of Neratinib to its specific N-oxides are not extensively published in the public domain, the general mechanism involves the reaction of the nitrogen's lone pair of electrons with an oxygen source.
Identified N-oxide impurities of Neratinib include:
| Compound Name | Metabolite/Impurity Designation | Molecular Formula | CAS Number |
|---|---|---|---|
| Neratinib dimethylamine N-oxide | M7 | C30H29ClN6O4 | 1376615-55-2 |
| Neratinib pyridine N-oxide | M3 | C30H29ClN6O4 | 1376619-94-1 |
| Neratinib Bis-N-Oxide | M11 | C30H29ClN6O5 | NA |
Chemical Stability Under Various Stress Conditions (e.g., pH, Light, Temperature)
The stability of a drug substance and its impurities is evaluated under various stress conditions as mandated by regulatory guidelines. Forced degradation studies on Neratinib have provided insights into its stability profile. researchgate.net
A study employing a Quality by Design (QbD) approach investigated the stability of Neratinib under acidic, alkaline, thermal, photolytic, and oxidative stress conditions. The findings from this research indicate that Neratinib is sensitive to acidic, thermal, photolytic, and oxidative environments, while it shows relative stability under alkaline conditions. researchgate.net
The following table summarizes the conditions used in forced degradation studies of Neratinib, which are relevant for understanding the potential formation and stability of its degradation products, including N-oxides.
| Stress Condition | Observations on Neratinib |
|---|---|
| Acidic | Sensitive to degradation. |
| Alkaline | Does not significantly degrade. |
| Oxidative | Sensitive to degradation. |
| Thermal | Sensitive to degradation. |
| Photolytic | Sensitive to degradation. |
Data from forced degradation studies on Neratinib. researchgate.net
Kinetics of Degradation in Preclinical Media
Detailed kinetic studies on the degradation of Neratinib to this compound in preclinical media, such as plasma or microsomes, are not extensively reported in the public scientific literature. Such studies are typically part of a company's internal drug development program. However, the identification of N-oxide metabolites in vivo suggests that these degradation pathways are relevant in a biological system. daicelpharmastandards.com The rate of formation would depend on the specific preclinical medium, the enzymes present, and the species from which the medium was derived.
Stability-Indicating Analytical Methods
To accurately quantify Neratinib in the presence of its impurities and degradation products, including this compound, stability-indicating analytical methods are essential. Reverse-phase high-performance liquid chromatography (RP-HPLC) is the most common technique employed for this purpose. humanjournals.comresearchgate.net
These methods are designed to separate the parent drug from all potential impurities and degradation products, ensuring that the analytical measurement is specific and accurate. Key features of these methods include:
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components. humanjournals.com
Forced Degradation: As part of the validation of these methods, Neratinib is subjected to forced degradation under stress conditions (acid, base, oxidation, heat, light) to demonstrate that the method can separate the resulting degradation products from the parent peak. researchgate.nethumanjournals.com
One developed and validated stability-indicating RP-HPLC method for the determination of related substances in Neratinib maleate (B1232345) utilized an X-Bridge C-18 column with a phosphate (B84403) buffer (pH 2.5) and acetonitrile (B52724) as the mobile phase, with UV detection at 265 nm. humanjournals.com Another study used a C18 column with a mobile phase of monopotassium phosphate buffer and acetonitrile with 0.1% formic acid, with UV detection at 215 nm. researchgate.net These methods are capable of resolving Neratinib from its various degradation products, which would include N-oxides formed under oxidative stress.
Future Directions for Academic Research on Neratinib Dimethylamine N Oxide
Elucidation of Novel Biotransformation Enzymes and Mechanisms
The metabolic pathway leading to the formation of Neratinib (B1684480) Dimethylamine (B145610) N-oxide is a critical area for further research. While it is known that neratinib is primarily metabolized by cytochrome P450 3A4 (CYP3A4), the N-oxygenation that produces the dimethylamine N-oxide metabolite is attributed to the action of Flavin-containing Monooxygenases (FMOs). nih.gov FMOs are a distinct class of enzymes that catalyze the oxygenation of various xenobiotics. researchgate.net
Future research should aim to identify the specific FMO isoforms responsible for the biotransformation of neratinib to its N-oxide derivative. Humans possess several FMO isoforms with varying tissue distribution and substrate specificities. Pinpointing the key FMOs involved would provide valuable insights into potential drug-drug interactions and inter-individual variability in neratinib metabolism. The catalytic mechanism of FMOs involves the formation of a flavin hydroperoxide intermediate which then oxygenates the nucleophilic nitrogen atom of the dimethylamino group in neratinib. researchgate.net A deeper mechanistic understanding could inform the development of strategies to modulate neratinib metabolism if required.
Investigation of Differential Activity in Diverse Preclinical Models
Neratinib Dimethylamine N-oxide is not an inert byproduct; it is recognized as an active metabolite that inhibits the epidermal growth factor receptor (EGFR), human epidermal growth factor receptor 2 (HER2), and human epidermal growth factor receptor 4 (HER4) in vitro. mdpi.com However, a significant knowledge gap exists regarding the specific potency and differential activity of this N-oxide metabolite compared to the parent compound, neratinib.
Advanced Analytical Techniques for Comprehensive Metabolite and Impurity Profiling
The accurate detection and quantification of this compound and other metabolites and impurities are crucial for understanding its pharmacokinetics and ensuring the quality of the parent drug. Advanced analytical techniques have been employed for the analysis of neratinib and its metabolites in biological matrices.
Ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) has been successfully utilized for the simultaneous estimation of neratinib and its metabolites in rat plasma. researchgate.netnih.gov Furthermore, high-resolution mass spectrometry, such as UHPLC-DAD-Q Exactive Orbitrap-MS, has enabled the identification and structural elucidation of numerous neratinib metabolites, including the N-oxide form. nih.gov Future research in this area should focus on the development and validation of even more sensitive and high-throughput analytical methods. These methods will be essential for detailed pharmacokinetic modeling of this compound and for the comprehensive profiling of potential impurities that may arise during the synthesis or storage of neratinib. The application of green analytical chemistry principles in these methods, such as the use of environmentally friendly solvents, is also a commendable direction. researchgate.net
Computational Chemistry and Modeling of N-Oxide Interactions
Computational chemistry and molecular modeling offer powerful tools to predict and understand the interactions between small molecules and their biological targets. While several in silico studies have explored the binding of neratinib to the ATP-binding pockets of EGFR and HER2, there is a notable absence of such research focused specifically on this compound. nih.govresearchgate.net
The introduction of the N-oxide functional group significantly alters the electronic and steric properties of the molecule, which would undoubtedly influence its binding affinity and interaction profile with the kinase domains of its targets. Future computational studies should perform molecular docking and molecular dynamics simulations of this compound within the active sites of EGFR, HER2, and HER4. These studies could reveal key differences in the binding modes and interaction energies compared to the parent compound, providing a rational basis for the observed biological activities. Such in silico approaches can guide further experimental work and contribute to a more complete structure-activity relationship understanding for this class of inhibitors.
Potential for Derivatization in New Chemical Entities Discovery
The chemical scaffold of neratinib and its metabolites, including the N-oxide, can serve as a starting point for the discovery of new chemical entities with improved pharmacological properties. The synthesis of various neratinib derivatives has been explored to enhance its efficacy and overcome resistance mechanisms. researchgate.net
Future research could investigate the potential of using this compound as a precursor for the synthesis of novel compounds. The N-oxide moiety itself can be a handle for further chemical modifications, potentially leading to derivatives with altered solubility, metabolic stability, or target selectivity. For instance, the exploration of different N-oxide analogs or the introduction of other functional groups onto the neratinib backbone, starting from the N-oxide metabolite, could yield next-generation inhibitors with superior therapeutic indices. This avenue of research bridges the gap between understanding metabolism and leveraging that knowledge for the rational design of new and improved anticancer agents.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
